molecular formula C22H32N2O4 B5964453 Ethyl 1-[3-(1,2-oxazolidin-2-yl)propanoyl]-3-(2-phenylethyl)piperidine-3-carboxylate

Ethyl 1-[3-(1,2-oxazolidin-2-yl)propanoyl]-3-(2-phenylethyl)piperidine-3-carboxylate

Cat. No.: B5964453
M. Wt: 388.5 g/mol
InChI Key: PPXAZKGXOMQKIR-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(1,2-oxazolidin-2-yl)propanoyl]-3-(2-phenylethyl)piperidine-3-carboxylate is a complex organic compound that features a piperidine ring, an oxazolidinone moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[3-(1,2-oxazolidin-2-yl)propanoyl]-3-(2-phenylethyl)piperidine-3-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the oxazolidinone ring, which can be synthesized through the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds . The piperidine ring can be introduced through a series of cyclization reactions involving appropriate precursors . The final esterification step involves the reaction of the carboxylic acid derivative with ethanol under acidic conditions to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(1,2-oxazolidin-2-yl)propanoyl]-3-(2-phenylethyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 1-[3-(1,2-oxazolidin-2-yl)propanoyl]-3-(2-phenylethyl)piperidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-[3-(1,2-oxazolidin-2-yl)propanoyl]-3-(2-phenylethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The oxazolidinone moiety is known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit . This prevents the formation of the initiation complex, thereby inhibiting bacterial growth. The piperidine ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: Another oxazolidinone derivative with enhanced potency and reduced resistance potential.

    Contezolid: A newer oxazolidinone with improved pharmacokinetic properties.

Uniqueness

Ethyl 1-[3-(1,2-oxazolidin-2-yl)propanoyl]-3-(2-phenylethyl)piperidine-3-carboxylate is unique due to its combination of structural features, including the piperidine ring and the ester functional group. This combination may confer distinct biological activities and pharmacokinetic properties compared to other oxazolidinone derivatives.

Properties

IUPAC Name

ethyl 1-[3-(1,2-oxazolidin-2-yl)propanoyl]-3-(2-phenylethyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O4/c1-2-27-21(26)22(13-10-19-8-4-3-5-9-19)12-6-14-23(18-22)20(25)11-16-24-15-7-17-28-24/h3-5,8-9H,2,6-7,10-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXAZKGXOMQKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)CCN2CCCO2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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